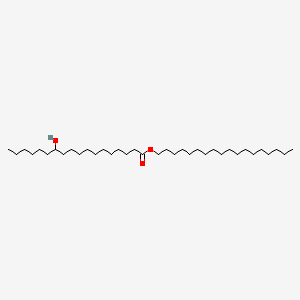

Stearyl 12-hydroxystearate

Description

Properties

CAS No. |

36826-83-2 |

|---|---|

Molecular Formula |

C36H72O3 |

Molecular Weight |

553.0 g/mol |

IUPAC Name |

octadecyl 12-hydroxyoctadecanoate |

InChI |

InChI=1S/C36H72O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h35,37H,3-34H2,1-2H3 |

InChI Key |

UGJBFCXWPCFKSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Routes for Stearyl 12 Hydroxystearate

Enzymatic Synthesis Approaches for Hydroxystearate Esters

Enzymatic synthesis offers a sophisticated and environmentally benign alternative to conventional chemical methods for producing hydroxystearate esters. This approach utilizes lipases, which are enzymes that catalyze the hydrolysis of fats in nature but can be used to drive the reverse reaction—esterification—under specific conditions.

Lipase-Catalyzed Esterification of 12-Hydroxystearic Acid with Stearyl Alcohol

The synthesis of Stearyl 12-hydroxystearate via enzymatic routes primarily involves the direct esterification of 12-hydroxystearic acid with stearyl alcohol, catalyzed by a lipase (B570770). Immobilized lipases are particularly favored as they can be easily recovered and reused, enhancing the economic viability of the process. googleapis.com One of the most effective catalysts for this reaction is the immobilized lipase from Rhizomucor miehei. dss.go.th

The reaction proceeds under mild conditions, which helps to prevent the degradation of the heat-sensitive fatty acid and alcohol, thereby ensuring a higher purity of the final product. dss.go.th Experimental findings demonstrate that 12-hydroxystearic acid can be readily esterified with long-chain aliphatic alcohols like stearyl alcohol using an enzyme without altering the fundamental structure of the parent hydroxy acid. dss.go.th The presence of the hydroxyl group on the fatty acid chain can, however, slow the reaction rate compared to the esterification of non-hydroxylated fatty acids like stearic acid. dss.go.thresearchgate.net This is often attributed to the poorer solubility of the hydroxy acid in the reaction medium. dss.go.thresearchgate.net

Optimization of Biocatalytic Reaction Conditions

Achieving high yields in the lipase-catalyzed synthesis of hydroxystearate esters is contingent on the careful optimization of several reaction parameters. Key factors include temperature, pressure, enzyme concentration, and the molar ratio of the substrates.

For the esterification of 12-hydroxystearic acid with long-chain alcohols (C8-C18), including stearyl alcohol, yields between 82% and 90% have been achieved. dss.go.th This is typically accomplished under solvent-free conditions, which simplifies downstream processing and aligns with green chemistry principles. dss.go.th To shift the reaction equilibrium towards ester formation, the water produced during the reaction must be continuously removed. googleapis.com This can be achieved by maintaining the reaction system under reduced pressure or by using molecular sieves. googleapis.comdss.go.th

The following table summarizes the optimized conditions for the synthesis of hydroxy stearates using Rhizomucor miehei lipase.

Table 1: Optimized Biocatalytic Reaction Conditions for Hydroxystearate Synthesis

| Parameter | Optimal Value/Range | Source(s) |

|---|---|---|

| Catalyst | Immobilized Rhizomucor miehei lipase | dss.go.th |

| Temperature | 65 ± 2°C | dss.go.th |

| Pressure | 2–5 mm Hg | dss.go.th |

| Lipase Concentration | 10% (w/w of total charge) | dss.go.th |

| Reaction System | Solvent-free | dss.go.th |

Conventional Chemical Esterification Techniques

Traditional chemical synthesis remains a prevalent method for producing esters. These methods typically rely on the direct condensation of an acid and an alcohol at elevated temperatures, often with the aid of a catalyst.

Stearyl Alcohol and 12-Hydroxystearic Acid Condensation

The conventional synthesis of Stearyl 12-hydroxystearate involves the direct condensation reaction between 12-hydroxystearic acid and stearyl alcohol. This process generally requires high temperatures, often ranging from 150°C to 230°C, and the use of a catalyst to achieve a reasonable reaction rate. dss.go.thgoogleapis.com

A variety of catalysts can be employed to facilitate this esterification. These include mineral acids such as anhydrous hydrogen chloride, organic sulfonic acids like dodecylbenzenesulfonic acid, and metal-based catalysts such as tin, titanium, or tetrabutyl titanate. dss.go.thgoogleapis.comgoogle.comepo.org The choice of catalyst can influence both the reaction rate and the temperature required. googleapis.com For instance, the reaction can be carried out by prolonged heating of the reactants under a stream of an inert gas like carbon dioxide to help drive off the water formed. google.com However, these high-temperature processes can sometimes lead to undesired side reactions and degradation of the ester product. dss.go.th

Reaction Kinetics and Yield Optimization

The kinetics of conventional esterification are primarily influenced by temperature, catalyst concentration, and the efficiency of water removal. The reaction between an alcohol and a carboxylic acid is an equilibrium process. epo.org To optimize the yield of Stearyl 12-hydroxystearate, the equilibrium must be shifted towards the product side. This is most effectively achieved by removing the water byproduct as it is formed, typically through distillation under atmospheric or reduced pressure. google.comepo.org

Reaction times for these condensation reactions can be lengthy, sometimes extending up to 20-25 hours to achieve high conversion rates. dss.go.thgoogle.com The progress of the reaction is monitored by measuring the amount of water collected or by determining the reduction in the acid value of the reaction mixture. google.com Using catalysts like tetrabutyl titanate or p-toluenesulfonic acid can reduce the required temperature or increase the reaction rate at a given temperature. googleapis.com However, careful control of the reaction conditions is necessary to minimize side reactions, such as the self-condensation of 12-hydroxystearic acid, especially when commercial grades of the acid are used which may contain impurities like stearic acid. googleapis.com

Green Chemistry Principles in Stearyl 12-hydroxystearate Production

The production of Stearyl 12-hydroxystearate is increasingly being viewed through the lens of green chemistry, which emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

A primary tenet of green chemistry is the use of renewable feedstocks. 12-hydroxystearic acid is a prime example, as it is derived from castor oil, a renewable and biodegradable resource. googleapis.com This reduces the reliance on petrochemical precursors.

Enzymatic synthesis routes are inherently greener than their conventional counterparts. googleapis.com Lipase-catalyzed reactions occur under mild temperatures and pressures, leading to significant energy savings and reducing the risk of product degradation. dss.go.thdss.go.th They also eliminate the need for harsh and often toxic catalysts like heavy metals or strong acids, which can be difficult to remove from the final product. googleapis.com

Furthermore, the trend towards solvent-free reaction systems in both enzymatic and some modern conventional methods minimizes waste and avoids the environmental impact associated with organic solvents. dss.go.th The high specificity of enzymes often leads to purer products with fewer byproducts, simplifying purification processes and further reducing waste streams. dss.go.th The use of immobilized enzymes, which can be recycled and reused for multiple reaction cycles, also contributes to the sustainability and cost-effectiveness of the manufacturing process. googleapis.com

Solvent-Free and Reduced-Waste Synthesis Strategies

Conventional methods for producing wax esters like stearyl 12-hydroxystearate often involve high temperatures and the use of catalysts such as tin, titanium, or sulfuric acid, which can lead to product degradation, side reactions, and significant energy consumption. dss.go.th To circumvent these issues, solvent-free and reduced-waste strategies, particularly those employing enzymatic catalysts, have gained prominence.

Enzymatic synthesis, specifically through lipase-catalyzed esterification, offers a greener alternative. Lipases, such as the immobilized Rhizomucor miehei lipase, are effective in catalyzing the esterification of 12-hydroxystearic acid with various monohydric alcohols, including stearyl alcohol. dss.go.thresearchgate.net This enzymatic approach is advantageous as it proceeds under milder conditions, exhibits high specificity, and generates products with a high degree of purity. dss.go.th The reaction medium consists solely of the substrates (12-hydroxystearic acid and stearyl alcohol) and the enzyme, which simplifies downstream processing and reduces waste. dss.go.th

The lipase-catalyzed synthesis of hydroxy stearates has been shown to achieve high yields, typically in the range of 82–90%. dss.go.thresearchgate.net Optimal reaction conditions for this enzymatic esterification have been identified, as detailed in the table below.

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Hydroxy Stearates

| Parameter | Optimal Condition |

|---|---|

| Enzyme | Immobilized Rhizomucor miehei lipase |

| Temperature | 65 ± 2°C |

| Pressure | 2–5 mm Hg |

| Lipase Concentration | 10% (w/w of total charge) |

| Reaction Time | 360 minutes |

Data sourced from a study on the lipase-catalyzed esterification of 12-hydroxystearic acid with various fatty alcohols. dss.go.th

A significant advantage of using 1,3-specific lipases like Rhizomucor miehei is their inability to catalyze ester formation at the secondary hydroxyl group of 12-hydroxystearic acid. dss.go.th This specificity prevents the formation of undesirable byproducts such as estolides or lactones, ensuring the primary product is the desired wax ester. dss.go.thresearchgate.net

Utilization of Bio-Sourced Feedstocks (e.g., Castor Oil Derivatives)

The primary and most commercially significant bio-sourced feedstock for stearyl 12-hydroxystearate is castor oil. scirp.orgatamankimya.com Castor oil is unique among vegetable oils as it is rich in ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid). scirp.org The journey from castor oil to stearyl 12-hydroxystearate involves a series of chemical transformations.

The first step is the hydrogenation of castor oil. atamankimya.com This process saturates the double bonds in the ricinoleic acid molecules, converting it into 12-hydroxystearic acid (12-HSA). dss.go.thatamankimya.com Following hydrogenation, the 12-HSA is obtained through processes such as saponification (reaction with an alkali like sodium hydroxide) and subsequent acidification (using an acid like sulfuric acid). google.comgoogle.com Patents describe methods for preparing 12-HSA from hydrogenated castor oil, which involve these fundamental steps of saponification, acidification, washing, and drying. google.comgoogle.com Some processes also include a decolorizing step, using agents like hydrogen peroxide, to improve the final product's appearance. google.com

Once 12-hydroxystearic acid is isolated, it serves as the direct precursor for the synthesis of stearyl 12-hydroxystearate. The esterification of 12-HSA with stearyl alcohol, as detailed in the solvent-free synthesis section, yields the final product. dss.go.th This entire pathway, from a renewable plant-based oil to a valuable chemical compound, underscores the shift towards more sustainable chemical manufacturing. The use of castor oil derivatives not only provides a renewable alternative to petroleum-based feedstocks but also leverages the unique chemical functionality inherent in natural products. scirp.org

Supramolecular Self Assembly and Nanostructure Formation of Stearyl 12 Hydroxystearate

Fundamental Mechanisms of Self-Assembly

The spontaneous organization of stearyl 12-hydroxystearate molecules into well-defined aggregates is driven by specific intermolecular forces. Understanding these fundamental mechanisms is crucial for controlling the resulting nanostructures and, consequently, the macroscopic behavior of the material.

Intermolecular hydrogen bonding is a primary driving force in the self-assembly of 12-hydroxystearic acid (12-HSA) and its derivatives. drexel.eduresearchgate.net The presence of both a carboxylic acid head group and a hydroxyl group along the alkyl chain provides two sites for hydrogen bond formation. nih.gov In the case of 12-HSA, the 12-hydroxyl groups can form an extended hydrogen-bonding network. researchgate.netrsc.org This directional interaction is crucial for the longitudinal growth of self-assembled structures, leading to the formation of fibers. researchgate.net

Molecular dynamics simulations have shown that inter-hydroxyl hydrogen bonds can orient in a ring-like fashion. drexel.edu Specifically, the formation of polarized five- and six-membered rings between inter-12-hydroxyl groups has been observed. drexel.edu The chirality of the 12-HSA molecule also plays a significant role, influencing the formation of remarkable self-assemblies such as twisted ribbons or multi-lamellar tubes in aqueous solutions. researchgate.netmdpi.com The ability of the hydroxyl group to form these hydrogen bonds is a key factor that distinguishes the self-assembly behavior of hydroxystearic acids from that of stearic acid. nih.gov

| Interaction Type | Participating Groups | Role in Self-Assembly | Resulting Structures |

|---|---|---|---|

| Intermolecular Hydrogen Bonding | 12-Hydroxyl Groups | Promotes longitudinal growth and stabilizes fibrillar structures. researchgate.net | Fibers, Twisted Ribbons, Multi-lamellar Tubes. researchgate.netmdpi.com |

| Carboxylic Acid Dimerization | Carboxylic Acid Head Groups | Facilitates head-to-head arrangement of molecules. drexel.eduresearchgate.net | Dimers, Lamellar Structures. drexel.eduresearchgate.net |

| Van der Waals Interactions | Alkyl Chains | Contributes to the packing and stability of the assembled structures. | Crystalline Domains. |

The length of the alkyl chain and the position of the hydroxyl group significantly influence the self-assembly behavior of fatty acid derivatives. A longer alkyl chain generally leads to a higher degree of order and packing density within self-assembled monolayers. nih.gov Research on alkyl phosphates has shown that chains exceeding 15 carbon atoms result in more crystalline films. nih.gov This is due to increased van der Waals interactions between the longer chains, which promotes a more ordered arrangement. researchgate.net

The formation of macroscopic structures from stearyl 12-hydroxystearate and its parent compound, 12-HSA, follows a hierarchical assembly process. This process begins with the self-assembly of individual molecules into primary nanostructures, which then organize into larger, more complex architectures.

The initial step often involves the formation of dimers through hydrogen bonding between the carboxylic acid head groups. drexel.eduresearchgate.net These dimers then aggregate into one-dimensional objects like fibers or ribbons, driven by hydrogen bonds between the hydroxyl groups. researchgate.net In the case of 12-HSA, these molecules stack together to form self-assembled fibrillar networks (SAFiNs) during gelation. researchgate.net These primary fibers can then further interact and entangle to create a three-dimensional network that entraps the solvent, leading to the formation of a gel. researchgate.netresearchgate.net The chirality of the molecule can introduce a twist at the molecular level, which can be expressed at larger length scales, leading to the formation of helical ribbons that can roll up to form multi-lamellar tubes. researchgate.netmdpi.comnih.gov

Crystalline Structures and Polymorphism in Stearyl 12-hydroxystearate Systems

The self-assembly of stearyl 12-hydroxystearate leads to the formation of various crystalline structures. The arrangement of molecules within these structures and the potential for polymorphism are key factors in determining the material's physical properties.

A hallmark of the self-assembly of 12-hydroxystearic acid and its derivatives is the formation of extensive fibrillar networks. researchgate.netnih.gov These networks are composed of high-aspect-ratio fibers where the molecules are organized in a specific manner. researchgate.netrsc.org X-ray studies have revealed that within these fibers, the molecules are packed into lamellae. nih.gov The structure is often a multilamellar arrangement where layers of molecules are stacked. drexel.edu

In aqueous systems, 12-HSA can form multi-lamellar tubes, which are essentially rolled-up helical ribbons composed of stacked bilayers separated by water. mdpi.comnih.gov These tubes can have diameters on the micrometer scale. mdpi.comnih.gov The self-assembled structures are locally lamellar, with bilayers made up of crystallized and often interdigitated fatty acids. mdpi.compreprints.org The lamellar phase is characterized by a bilayer structure of the surfactant molecules. taylorandfrancis.com

The rate at which a solution of stearyl 12-hydroxystearate is cooled has a profound effect on the crystallization kinetics and the resulting microstructure of the self-assembled network. nih.gov The cooling rate influences both the nucleation rate and the crystal growth rate. aip.org

A faster cooling rate generally leads to a higher rate of nucleation, resulting in the formation of a larger number of smaller crystals. aip.orgatlantis-press.com This can create a more uniform crystal network. atlantis-press.com Conversely, a slow cooling rate allows for the formation of fewer, larger, and potentially more ordered crystals, as it provides more time for molecules to diffuse and arrange themselves into a stable lattice. atlantis-press.comreddit.com In the context of 12-HSA gels, spherulitic aggregates are often observed at faster cooling rates, particularly in more polar solvents, while fibrillar structures, which can lead to gels with better mechanical properties, are typically obtained at slower cooling rates in apolar solvents. nih.gov The cooling protocol can therefore be used to control the dimensions of the resulting spherulitic objects. nih.gov

| Cooling Rate | Nucleation Rate | Crystal Size | Resulting Microstructure | Typical Gel Properties |

|---|---|---|---|---|

| Fast | High. aip.org | Small and uniform. atlantis-press.com | Spherulitic aggregates. nih.gov | May be less mechanically robust. |

| Slow | Low. atlantis-press.com | Large and non-uniform. atlantis-press.com | Fibrillar networks. nih.gov | Improved mechanical properties. nih.gov |

Crystal Growth Mechanisms (1D, 2D, 3D) of Hydroxystearate Derivatives

The dimensionality of crystal growth is a critical factor determining the macroscopic properties of materials formed from hydroxystearate derivatives. The growth process is initiated by the nucleation of the gelator molecules, which then accrete onto the growing crystal surface. researchgate.net The final morphology—whether one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D)—depends on the relative rates at which molecules attach to different crystal faces. researchgate.net

Hydroxystearate derivatives, particularly 12-hydroxystearic acid (12-HSA), predominantly exhibit anisotropic, or 1D, crystal growth. This leads to the formation of high-aspect-ratio fibers. researchgate.netrsc.org The key to this directional growth is the hydrogen-bonding network formed by the hydroxyl groups along the axis transverse to the longitudinal growth, which promotes elongation. researchgate.netrsc.org In contrast, molecules like stearic acid, which lack the mid-chain hydroxyl group, tend to form 2D platelet-like crystals and are generally poor organogelators. acs.org Racemic mixtures of 12-HSA also tend to form platelet-like crystals, as the molecular arrangement of hydrogen-bonded dimers prevents longitudinal growth. researchgate.netrsc.org

The activation energy for nucleation is influenced by these growth patterns. A study comparing molecules that form different crystal types determined the nucleation activation energies under nonisothermal cooling conditions. acs.org The results highlight the distinct energetic pathways associated with the formation of different crystal dimensions. acs.org

| Compound | Predominant Crystal Dimension | Nucleation Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| 12-Hydroxystearic Acid (12-HSA) | 1-D (Fibers) | 5.40 | acs.org |

| Stearic Acid | 2-D (Platelets) | 1.52 | acs.org |

| Trihydroxystearin | 3-D (Spherulites) | 7.87 | acs.org |

Phase Behavior and Aggregate Morphologies in Solution

Micelle Formation and Micellar Transitions in Aqueous Systems

In aqueous solutions, hydroxystearate derivatives exhibit temperature-dependent phase transitions. nih.gov At elevated temperatures (e.g., 70°C), molecules like 12-HSA self-assemble into small micelles. mdpi.com Upon cooling, these systems undergo a morphological transition to form multilamellar self-assemblies, resulting in a turbid, gel-like appearance. nih.govmdpi.comnih.gov This transition is reversible and occurs at a specific threshold temperature that can be tuned by altering the composition of the system, such as the molar ratio of 12-HSA to stearic acid (SA) in a mixture. nih.govnih.govresearchgate.net

The transition from the gelled, multilamellar state to the micellar state is driven by the melting of the crystallized fatty acid chains within the lamellae. researchgate.net The shape of the resulting micelles is also dependent on the molecular composition. nih.govnih.gov For instance, in aqueous mixtures of 12-HSA and SA, pure 12-HSA solutions form prolate (elongated) micelles at high temperatures, while pure SA solutions form oblate (flattened) micelles. nih.govnih.gov By varying the molar ratio (R) of 12-HSA, a continuous transition between these shapes can be achieved, with nearly spherical micelles forming at an R value of approximately 0.33. nih.govnih.govresearchgate.net

| Molar Ratio (R) of 12-HSA | Transition Temperature Range (°C) | Low-Temperature Structure | High-Temperature Micelle Shape | Reference |

|---|---|---|---|---|

| 1.0 (Pure 12-HSA) | 30 - 35 | Multilamellar Tubes | Prolate | nih.govnih.gov |

| 0.33 | ~25 | Multilamellar Assemblies | Nearly Spherical | nih.govnih.gov |

| 0.0 (Pure SA) | ~45 - 50 | Planar Lamellae | Oblate | nih.govnih.gov |

Organogelator Behavior and Sol-Gel Transitions

Stearyl 12-hydroxystearate belongs to the class of low-molecular-weight organogelators (LMWOs), molecules capable of immobilizing large volumes of an organic liquid at low concentrations. acs.orgnih.govmdpi.com This behavior is characteristic of 12-HSA and its derivatives, including amides and esters. acs.orgnih.govresearchgate.net The process of gelation is typically thermoreversible. mdpi.com Upon heating, the LMWO dissolves in the solvent, forming a solution (sol). As this solution is cooled, the solubility of the gelator decreases, leading to its self-assembly into a three-dimensional network that traps the solvent molecules, resulting in the formation of a gel. mdpi.comresearchgate.net

The efficiency of an organogelator is often quantified by its minimum gelation concentration (MGC), the lowest concentration required to form a stable gel. For 12-HSA, the MGC is typically low, often less than 1% by weight in various oils. researchgate.net The strength and stability of the resulting organogel are dependent on factors such as gelator concentration, the chemical nature of the solvent, and the cooling rate during preparation. acs.orgresearchgate.net An increase in gelator concentration generally leads to stronger gels with higher storage (G′) and loss (G″) moduli, indicating a more robust internal network. researchgate.net

| Solvent | MGC (% w/w) | Reference |

|---|---|---|

| Soybean Oil | 1.0 | researchgate.net |

| Canola Oil | 0.5 | uni-halle.de |

| Mineral Oil | < 1.0 (for optically pure D-12HSA) | researchgate.netrsc.org |

| Hexane | 0.4 | uni-halle.de |

Rheological Properties and Viscoelastic Behavior of Stearyl 12 Hydroxystearate Based Systems

Viscoelastic Characterization of Gelled Systems

Gels structured with Stearyl 12-hydroxystearate, like those from its parent acid, exhibit viscoelastic behavior, meaning they possess both solid-like elastic and liquid-like viscous properties. This dual nature is critical to their function in various applications and can be quantified through rheological measurements.

The viscoelastic nature of these gels is characterized by the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. In a stable gel network, the storage modulus is significantly higher than the loss modulus (G' > G''), indicating that the material behaves more like a solid at rest. researchgate.net

For organogels based on the 12-HSA framework, G' is typically independent of frequency over a wide range, a hallmark of a well-formed gel structure. researchgate.netgeorgetown.edu An increase in the concentration of the gelator leads to a corresponding augmentation in both G' and G'' values, signifying a stronger and more rigid gel network. nih.gov

The mechanical strength of these gels can be observed in oscillatory rheology tests. For instance, studies on the parent 12-HSA in various oils demonstrate how G' and G'' vary with gelator concentration.

Table 1: Viscoelastic Properties of 12-Hydroxystearic Acid (12-HSA) Gels in Different Oils at 25°C

| Oil Type | 12-HSA Concentration (wt %) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

|---|---|---|---|

| Corn Oil | 10% | ~300,000 | ~30,000 |

| Crude Oil | 10% | ~1,000,000 | ~100,000 |

Systems based on 12-HSA derivatives often exhibit thixotropic and shear-thinning properties. Shear-thinning is characterized by a decrease in viscosity as shear stress is applied. Thixotropy is a time-dependent phenomenon where a gel becomes fluid upon the application of shear (e.g., stirring or shaking) and then recovers its gel state after a period of rest. georgetown.edu

Organogels formed by amides derived from 12-HSA, which share structural similarities with esters, show significant thixotropic behavior, recovering their viscoelasticity after the cessation of destructive strain. nih.govnih.gov For example, after being subjected to high strain that breaks down the gel structure, a 10 wt % 12-HSA in corn oil gel was observed to recover approximately 75% of its original G' value. georgetown.edu This property is crucial for applications requiring the material to flow under stress but remain solid-like at rest.

Influence of Molecular Structure and Assembly on Rheology

The rheological properties of Stearyl 12-hydroxystearate gels are a direct consequence of its molecular structure and how these molecules assemble on a microscopic scale.

The gelation capability of this class of molecules is critically dependent on two key structural features: the hydroxyl (-OH) group at the 12th carbon position and the nature of the headgroup.

Hydroxyl Group: The ability of the C12-hydroxyl group to form intermolecular hydrogen bonds is fundamental to the longitudinal growth of the primary fibers that constitute the gel network. researchgate.netnih.gov This interaction facilitates the stacking of molecules into one-dimensional structures.

Ester Linkage: The parent compound, 12-HSA, features a carboxylic acid headgroup that readily forms strong, cyclic head-to-head dimers, providing a key interaction for self-assembly. researchgate.net In Stearyl 12-hydroxystearate, this is replaced by an ester linkage. While this modification prevents the specific carboxylic acid dimerization, the ester group still acts as a polar site for intermolecular interactions. Studies on other 12-HSA esters, such as ethoxylated derivatives, show that modification of the headgroup significantly influences the gel's mechanical properties. The efficiency of gelation and the resulting elastic modulus of the organogel are sensitive to such chemical modifications, indicating that the ester linkage plays a direct role in modulating the rigidity of the final gel network. doi.org

The macroscopic rheological properties of the gel are a direct reflection of the underlying microscopic structure of the self-assembled fibrillar network (SAFIN). The process begins with the gelator molecules self-assembling into primary one-dimensional fibers, driven by hydrogen bonding. mdpi.com These fibers then interact and entangle to form junction zones, creating a three-dimensional network that entraps the solvent. researchgate.netnih.gov

In many 12-HSA derivative systems, these fibers further organize into larger spherulitic or acicular (needle-like) crystalline structures. nih.govnih.gov The morphology, density, and interconnectivity of these microstructures dictate the gel's macroscopic properties. A well-formed, highly interconnected fibrillar network results in a stronger, more elastic gel with a higher storage modulus (G'). nih.gov Therefore, the rheological behavior observed at the macroscopic level is intrinsically linked to the efficiency of molecular self-assembly and the resulting network architecture at the microscopic scale.

Rheological Modeling of Stearyl 12-hydroxystearate Aggregates

The rheological behavior of organogel systems, including those based on 12-HSA and its derivatives, can be described using established models. For many physical gels, the relationship between the elastic modulus (G') and the gelator concentration (c) can be described by a power-law or scaling model:

G' ∝ cβ

In this model, the exponent β provides insight into the structure of the gel network. For gels of 12-HSA in certain solvents, a scaling exponent of β ≈ 3.87 has been observed, suggesting that the fundamental structure of the gel network remains consistent as the concentration of the gelator increases. researchgate.net Furthermore, specific fitting models have been developed that successfully describe the complex rheological behavior of organogels formed from 12-HSA derivatives, supporting the argument that the microstructure is the primary determinant of the final rheological properties. nih.gov These modeling approaches are essential for predicting gel performance and designing materials with tailored viscoelastic properties.

Advanced Analytical Characterization Techniques for Stearyl 12 Hydroxystearate

Spectroscopic Analysis

Spectroscopic methods are fundamental in verifying the chemical identity and probing the intermolecular interactions of Stearyl 12-hydroxystearate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Stearyl 12-hydroxystearate. ¹H-NMR, in particular, provides detailed information about the chemical environment of hydrogen atoms (protons), allowing for the verification of the ester linkage and the mapping of the entire carbon skeleton.

In the ¹H-NMR spectrum of Stearyl 12-hydroxystearate, specific chemical shifts confirm the successful esterification of 12-hydroxystearic acid with stearyl alcohol. The spectrum is characterized by several key signals:

A triplet signal around 4.05 ppm, corresponding to the methylene (B1212753) protons (-CH₂-) of the stearyl alcohol moiety that are directly attached to the ester oxygen.

A multiplet around 3.6 ppm, which is characteristic of the proton attached to the hydroxyl-bearing carbon at the C-12 position (-CH(OH)-).

A triplet at approximately 2.3 ppm, representing the methylene protons alpha to the carbonyl group of the ester (-CH₂-COO-).

A large, complex multiplet between 1.2 and 1.6 ppm, arising from the numerous overlapping methylene (-CH₂-) groups in both the fatty acid and fatty alcohol chains.

A triplet at approximately 0.88 ppm, corresponding to the terminal methyl (-CH₃) protons of both long alkyl chains.

A patent for a related 12-hydroxy acid copolymer provides reference spectral data, showing a characteristic peak for the proton on the hydroxyl-bearing carbon at ~3.5 ppm and the protons alpha to the ester carbonyl at ~2.2 ppm. google.com The analysis of these distinct signals and their integration values allows for the confirmation of the molecule's structure. researchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for Stearyl 12-hydroxystearate

| Functional Group | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Terminal Methyl | CH₃- (Both Chains) | ~ 0.88 | Triplet |

| Methylene Chains | -(CH₂)n- | ~ 1.2 - 1.6 | Multiplet |

| Methylene α to Ester | -CH₂-COO- | ~ 2.3 | Triplet |

| Methine at C-12 | -CH(OH)- | ~ 3.6 | Multiplet |

| Methylene of Ester Alcohol | -COO-CH₂- | ~ 4.05 | Triplet |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding, in Stearyl 12-hydroxystearate. The analysis relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds.

The FTIR spectrum of Stearyl 12-hydroxystearate is distinguished from its precursor, 12-hydroxystearic acid (12-HSA), by the presence of a strong ester carbonyl (C=O) stretching band around 1735-1740 cm⁻¹, replacing the broader carboxylic acid carbonyl band found in 12-HSA (around 1700-1710 cm⁻¹). researchgate.netresearchgate.net

A crucial aspect of the analysis is the characterization of hydrogen bonding involving the secondary hydroxyl group at the C-12 position. The presence of a broad absorption band in the 3200-3400 cm⁻¹ region is indicative of intermolecular hydrogen bonding between these -OH groups, which is a primary driving force for the self-assembly of these molecules into fibrillar networks. researchgate.netresearchgate.net The dimerization of carboxylic acid groups in the parent 12-HSA can also be monitored via FTIR, but this feature is absent in the ester derivative. researchgate.net

Other characteristic peaks include:

Strong C-H stretching vibrations from the long alkyl chains, typically observed between 2850 and 2960 cm⁻¹.

C-O stretching vibrations associated with the ester group, appearing in the 1170-1250 cm⁻¹ region.

Table 2: Key FTIR Absorption Bands for Stearyl 12-hydroxystearate Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~ 3200 - 3400 | O-H Stretch (H-bonded) | Secondary Alcohol | Confirms intermolecular hydrogen bonding, crucial for self-assembly. researchgate.net |

| ~ 2850 - 2960 | C-H Stretch | Alkyl Chains | Indicates the presence of the long hydrocarbon backbone. |

| ~ 1735 - 1740 | C=O Stretch | Ester | Confirms the ester linkage, differentiating it from the parent acid. researchgate.net |

| ~ 1170 - 1250 | C-O Stretch | Ester | Further evidence of the ester functional group. |

Scattering and Diffraction Methods for Supramolecular Structure

Scattering and diffraction techniques are essential for probing the higher-order structures that arise from the self-assembly of Stearyl 12-hydroxystearate molecules. These methods provide information on the size, shape, and packing of aggregates on both the nanoscale and the atomic scale.

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on the length scale of approximately 1 to 100 nanometers. It is particularly well-suited for studying the self-assembled nanoscale structures of amphiphilic molecules. In studies of related systems, like mixtures of 12-hydroxystearic acid and stearic acid in aqueous solutions, SANS has been used to characterize the formation of aggregates such as multilamellar tubes and ribbons. mdpi.comnih.gov

For Stearyl 12-hydroxystearate, which is expected to act as an organogelator in nonpolar solvents, SANS can provide critical information about the morphology of the self-assembled fibrillar network (SAFiN). The technique can determine:

The cross-sectional size and shape of the fibers.

The persistence length, which describes the stiffness of the fibers.

The mesh size of the gel network.

The ability to use isotopic substitution (e.g., replacing hydrogen with deuterium (B1214612) in the solvent or the molecule) is a unique advantage of SANS, as it allows for contrast variation to highlight different parts of the structure. nih.gov This can reveal details about the arrangement of the molecular chains within the fibers and the interaction with the solvent.

While SANS probes larger nanoscale structures, Wide-Angle X-ray Scattering (WAXS) and X-ray Powder Diffraction (XRPD) provide information about the short-range, atomic-level crystalline order within a material. measurlabs.com These techniques are crucial for understanding how Stearyl 12-hydroxystearate molecules pack together in the solid state or within the crystalline domains of a self-assembled network.

In studies of the parent 12-HSA, WAXS has been instrumental in confirming that the fatty acid chains within self-assembled bilayers are in a crystallized, gel-like state. mdpi.comnih.gov WAXS diffractograms of 12-HSA show distinct Bragg peaks, with one intense peak at a scattering vector (q) of approximately 1.5 Å⁻¹, corresponding to a d-spacing of about 4.2 Å. This spacing is characteristic of the lateral packing of hexagonally arranged alkyl chains. mdpi.com

For Stearyl 12-hydroxystearate, WAXS and XRPD would be used to:

Determine the degree of crystallinity of the material.

Identify the unit cell parameters of any crystalline polymorphs.

Characterize the packing of the two long alkyl chains, confirming whether they are interdigitated or arranged in bilayers.

Analyze how processing conditions, such as cooling rate, affect the crystalline structure.

Table 3: WAXS Findings for 12-Hydroxystearic Acid (12-HSA) Assemblies

| System | Key Bragg Peaks (q-value, Å⁻¹) | Corresponding d-spacing (Å) | Interpretation | Reference |

| Pure 12-HSA (in excess counterion) | 1.495 (intense), 1.58 (less marked) | 4.20, 3.98 | Crystalline structure of the bilayer in a gelled state. | mdpi.com |

| Pure Stearic Acid (SA) | 1.53 (broad) | 4.11 | Different crystalline structure compared to 12-HSA. | mdpi.com |

Microscopic and Thermal Characterization of Assemblies

Direct visualization of the self-assembled structures and an understanding of their thermal behavior are critical for correlating molecular design with macroscopic properties.

Thermal characterization, primarily through Differential Scanning Calorimetry (DSC), is used to investigate the thermal transitions of the material, such as melting and crystallization points. researchgate.net For self-assembled systems like organogels, DSC can detect the sol-gel transition temperature, which corresponds to the disassembly of the network structure upon heating. For technical-grade 12-HSA, the melting point is approximately 76°C with a melting enthalpy of about 182 J/g. researchgate.net DSC analysis of Stearyl 12-hydroxystearate would provide crucial data on its melting point, purity, and the thermal stability of its self-assembled structures, which is vital for its application in various formulations.

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the components of a sample, making them indispensable for assessing the purity and composition of Stearyl 12-hydroxystearate.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) provides a robust method for the analysis of non-volatile compounds like fatty acids that lack a UV chromophore. This technique is well-suited for determining the purity of Stearyl 12-hydroxystearate by quantifying its constituent fatty acids, 12-hydroxystearic acid, and any residual stearic acid after hydrolysis.

A validated HPLC-ELSD method has been established for the simultaneous determination of 12-hydroxystearic acid and stearic acid. The method involves gradient elution on a C18 column with a mobile phase consisting of methanol (B129727) and acetic acid in water. The ELSD settings, such as drift tube temperature and gas pressure, are optimized for sensitive detection. This approach offers good linearity, low limits of detection (LOD), and high recovery rates, making it a reliable quality control tool.

Table 3: HPLC-ELSD Method Parameters and Validation Data

| Parameter | Condition/Value |

|---|---|

| Chromatographic Column | Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with methanol and 1% acetic acid aqueous solution. |

| Flow Rate | 1.2 mL·min⁻¹ |

| Column Temperature | 40 °C |

| ELSD Drift Tube Temperature | 40 °C |

| ELSD Carrier Gas (N₂) Pressure | 337 kPa |

| Linearity (r) | 0.9993 (Stearic Acid) - 0.9995 (12-Hydroxystearic Acid) |

| Limit of Detection (LOD) | 1.1 μg·mL⁻¹ (12-Hydroxystearic Acid), 2.5 μg·mL⁻¹ (Stearic Acid) |

| Mean Recovery | 101.5% (12-Hydroxystearic Acid), 101.0% (Stearic Acid) |

Gas Chromatography (GC), typically coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is the standard method for detailed fatty acid profiling. To analyze the fatty acid composition of Stearyl 12-hydroxystearate, the ester must first be broken down (hydrolyzed) and the resulting fatty acids converted into volatile derivatives.

The most common derivatization procedure is transesterification to form fatty acid methyl esters (FAMEs). This process makes the fatty acids volatile enough to be analyzed by GC. The prepared FAME sample is injected into the GC, where the different components are separated based on their boiling points and polarity as they pass through a capillary column. By comparing the retention times of the peaks to those of known standards, the individual fatty acids, such as stearic acid and 12-hydroxystearic acid (as their methyl esters), can be identified and quantified. This analysis is crucial for confirming the identity and purity of the fatty acid chains within the Stearyl 12-hydroxystearate molecule.

Applications of Stearyl 12 Hydroxystearate in Non Biological Material Science and Engineering

Role as an Organogelator in Various Solvents

Stearyl 12-hydroxystearate, following the principles of its parent molecule 12-hydroxystearic acid (12-HSA), is recognized for its capacity to act as a low-molecular-weight organogelator (LMWG). This property stems from its ability to self-assemble into three-dimensional networks within organic solvents, effectively immobilizing the liquid phase and forming a gel. The primary mechanism driving this self-assembly is hydrogen bonding, facilitated by the hydroxyl and ester groups, in conjunction with van der Waals forces between the long stearyl and hydroxystearate chains.

The gelation properties of organogelators derived from 12-HSA are highly tunable, making them prime candidates for the development of "smart" materials—materials that can respond to external stimuli. The gelation process is initiated by dissolving the organogelator in a solvent at an elevated temperature and then allowing it to cool. During cooling, the molecules self-assemble into crystalline, high-aspect-ratio fibrillar structures, forming a self-assembled fibrillar network (SAFIN) that entraps the solvent. researchgate.net

The characteristics of the resulting organogel, such as its mechanical strength and thermal stability, can be precisely controlled by several factors:

Chemical Modifications: The structure of the gelator molecule itself can be modified to tune its properties. For instance, derivatives of 12-HSA, such as amides and esters, exhibit different gelation efficiencies and can form gels at very low concentrations, often less than 1% by weight. nih.govresearchgate.net The introduction of different functional groups can alter the hydrogen bonding network and the packing of the molecules within the fibrillar structure.

Solvent Polarity: The nature of the solvent plays a crucial role in the gelation process. The solubility of the organogelator in the solvent, which can be predicted using tools like Hansen Solubility Parameters, influences the critical gelation concentration (CGC) and the mechanical strength of the gel. researchgate.net A delicate balance between solubility and insolubility is required for effective gelation.

Cooling Rate: The rate at which the heated solution is cooled affects the morphology of the self-assembled network. Different cooling protocols can lead to the formation of either fibrous networks or spherulitic objects, which in turn influences the macroscopic properties of the gel. nih.govresearchgate.net

These tunable properties allow for the design of organogels with specific and predictable behaviors, a key requirement for their application in smart materials.

A significant area of interest in the application of 12-HSA-based organogelators, including stearyl 12-hydroxystearate, is in the creation of stimuli-responsive soft materials. These materials can undergo reversible changes in their properties in response to external triggers such as temperature, pH, light, or mechanical stress. mdpi.comnih.gov

The self-assembled fibrillar network of these organogels is held together by non-covalent interactions, which can be disrupted or altered by external stimuli. For example, heating an organogel beyond its gel-sol transition temperature causes the fibrillar network to break down, resulting in a transition to a liquid state. Upon cooling, the network reforms, and the material returns to a gel state. This thermo-reversibility is a key feature of these materials.

Furthermore, some organogels derived from 12-HSA exhibit thixotropic properties, meaning they become less viscous when subjected to shear stress (e.g., shaking or stirring) and return to a more viscous state when the stress is removed. nih.govresearchgate.net This behavior is attributed to the temporary disruption of the fibrillar network, which can then reform over time. Research has shown that certain nitrogen-containing derivatives of 12-HSA can recover a significant portion of their viscoelasticity within seconds of being sheared, a property that is highly desirable for applications requiring rapid recovery. nih.govresearchgate.net

The ability to design soft materials that respond to specific stimuli opens up possibilities for a wide range of applications, including sensors, actuators, and controlled-release systems in non-biological contexts.

Functionality in Lubricant and Grease Formulations

Stearyl 12-hydroxystearate and its parent compounds are fundamental components in the formulation of lubricating greases. Greases are semi-solid lubricants consisting of a base oil, a thickener, and additives. The thickener is responsible for immobilizing the base oil, giving the grease its characteristic consistency.

In the context of grease formulation, derivatives of 12-hydroxystearic acid, particularly its metal salts (soaps) like lithium 12-hydroxystearate and calcium 12-hydroxystearate, are the most common thickeners. nlgi.orglubrication.expert The thickening mechanism involves a process called saponification, where the fatty acid (12-hydroxystearic acid) is reacted with a metal base (e.g., lithium hydroxide) in the presence of the base oil. nlgi.org

This reaction forms soap molecules that self-assemble into a network of crystalline fibers or micelles. researchgate.net These fibers intertwine to create a three-dimensional matrix that entraps the base oil through capillary action, resulting in the semi-solid structure of the grease. researchgate.net The presence of the hydroxyl group on the 12-hydroxystearic acid molecule is crucial for the formation of a stable and effective thickener network, as it provides an additional site for hydrogen bonding, leading to stronger and more robust fiber structures. researchgate.net

The efficiency of the thickener is determined by its ability to form a stable network that can hold the base oil, and this is influenced by the chemical nature of both the fatty acid and the metal cation.

While the primary role of stearyl 12-hydroxystearate and its related compounds in grease is as a thickener, they can also contribute to the lubricating properties of the formulation. The long fatty acid chains can form a lubricating film on metal surfaces, reducing friction and wear.

Tribological studies on lubricants containing fatty acids and their derivatives have shown that these molecules can adsorb onto surfaces, creating a boundary lubrication layer that protects against metal-to-metal contact under high loads and low speeds. While specific tribological data for stearyl 12-hydroxystearate is not extensively available, studies on similar long-chain fatty acids and their esters indicate their potential to improve the anti-wear characteristics of lubricants. For instance, research on vegetable oil-based lubricants thickened with various stearates has demonstrated that the choice of thickener significantly impacts the anti-wear and anti-scuffing properties of the grease. nih.gov

The effectiveness of these compounds as anti-wear additives is often dependent on their ability to form a durable and adherent film on the lubricated surfaces.

The consistency of a grease, which is a measure of its stiffness, is a critical performance parameter. It is typically measured by the cone penetration test (ASTM D217) and is classified according to the National Lubricating Grease Institute (NLGI) grading system. The concentration and type of thickener, such as those derived from 12-hydroxystearic acid, are major factors in determining the consistency of the grease. machinerylubrication.com A higher concentration of thickener generally results in a stiffer grease with a lower penetration value.

The dropping point is another crucial property of a lubricating grease, representing the temperature at which the grease becomes fluid enough to drip from a standard test orifice (ASTM D566 or D2265). This property indicates the upper-temperature limit at which a grease can be used. Greases thickened with soaps of 12-hydroxystearic acid, such as lithium 12-hydroxystearate, are known for their high dropping points, typically around 204°C (400°F). pdhonline.com The use of complex soap thickeners, which involve the reaction of the metal base with both 12-hydroxystearic acid and a shorter-chain dicarboxylic acid, can further increase the dropping point, making the grease suitable for high-temperature applications. nlgi.org

The tables below provide illustrative data on the properties of greases formulated with 12-hydroxystearic acid derivatives, demonstrating their influence on consistency and dropping point.

Table 1: Effect of Thickener Concentration on Grease Consistency

| Thickener System | Base Oil | Thickener Concentration (wt%) | NLGI Grade | Worked Penetration (60 strokes, 25°C, 0.1 mm) |

| Lithium 12-Hydroxystearate | Mineral Oil | 8-12 | 2 | 265-295 |

| Lithium 12-Hydroxystearate | Mineral Oil | 12-16 | 3 | 220-250 |

| Calcium 12-Hydroxystearate | Mineral Oil | 10-15 | 2 | 265-295 |

Note: Data is representative and can vary based on base oil viscosity and manufacturing processes.

Table 2: Typical Dropping Points of Greases with 12-Hydroxystearic Acid-Based Thickeners

| Thickener Type | Typical Dropping Point (°C) | Typical Dropping Point (°F) |

| Lithium 12-Hydroxystearate | 190-210 | 374-410 |

| Calcium 12-Hydroxystearate | 135-150 | 275-302 |

| Lithium Complex | >260 | >500 |

Note: These values are typical and can be influenced by the specific formulation and additives used.

Polymer Modification and Processing Aids

The incorporation of 12-HSA and its esters into polymer systems serves to modify their processing characteristics and final properties. Their long hydrocarbon chain provides lubricity, while the polar hydroxyl and carboxyl/ester groups can interact with polymer chains and fillers, offering a multifunctional approach to polymer compounding.

As a Plasticizer and Internal/External Lubricant in Polymer Composites

In polymer processing, lubricants are crucial for reducing friction, lowering melt viscosity, and improving the flow of the polymer melt. gudmould.com Lubricants are classified as internal or external based on their compatibility with the polymer matrix. Internal lubricants are highly compatible and work to reduce friction between polymer chains, whereas external lubricants are less compatible and migrate to the interface between the polymer melt and the hot metal surfaces of processing equipment. gudmould.comadeka.co.jp

12-Hydroxystearic acid and its derivatives can function as both internal and external lubricants, depending on the specific polymer system and the form in which they are used. atamanchemicals.com

External Lubrication : As a fatty acid, 12-HSA is primarily categorized as an external lubricant. adeka.co.jp It is used in the processing of rigid polyvinyl chloride (PVC), where it facilitates melt processing and acts as a mold release agent. atamanchemicals.comgoogle.com Its function is to prevent the polymer from sticking to metal surfaces during extrusion and calendering. gudmould.com

Internal Lubrication : Esters of 12-HSA, such as the glycerol (B35011) monoester, exhibit greater polarity and compatibility with polymers like PVC, allowing them to function as effective internal lubricants. kanademy.com The glycerol monoester of 12-hydroxystearic acid is noted for its multifunctional capabilities in unplasticized PVC (uPVC) formulations, particularly those using tin stabilizers. kanademy.com It enhances the mobility of the stabilizer and can lead to products with higher clarity. kanademy.com In natural and synthetic rubbers, 12-HSA also acts as an internal lubricant and an activator. penpet.comatamanchemicals.com

The dual functionality of these compounds is summarized in the table below.

| Lubricant Type | Compound Class | Primary Function | Example Polymer Systems |

| External | Fatty Acids (e.g., 12-HSA) | Reduces friction between polymer and metal surfaces | Rigid PVC |

| Internal | Fatty Alcohols, Fatty Acid Esters (e.g., Glycerol monoester of 12-HSA) | Reduces friction between polymer macromolecules | uPVC, Natural and Synthetic Rubber |

Hyperdispersants and Stabilizers for Polymer Dispersions

Poly(12-hydroxystearic acid) (PHSA) is a key building block for high-performance polymeric dispersants, often referred to as hyperdispersants, used to stabilize particles in non-aqueous, non-polar media. ci.guidecir-safety.org These dispersants are essential in the manufacture of solvent-borne coatings, inks, and filled polymer composites, where they prevent the agglomeration of pigments and filler particles.

The effectiveness of PHSA-based dispersants stems from their specific molecular architecture, which typically consists of a soluble "tail" that provides steric stabilization and an "anchor" group that adsorbs strongly onto the particle surface. PHSA serves as the soluble tail, which is highly solvated by non-polar solvents and provides a robust steric barrier around the particle.

A notable example is the creation of comb-like copolymers for pigment dispersion. google.com In this architecture, PHSA chains form the "teeth" of the comb, providing solubility in the solvent medium. These are attached to an acrylic polymer backbone that contains anchoring groups, such as cyclic imides, which adsorb onto the pigment surface. google.com This structure effectively keeps pigment particles separated, leading to lower paint viscosity, improved color strength, and more efficient pigment use. google.com The properties of PHSA as a dispersant are detailed in the following table.

| Property | Description |

| INCI Name | Polyhydroxystearic Acid |

| Physical Form | Viscous liquid or soft waxy solid ci.guidecir-safety.org |

| Function | Non-surfactant dispersing agent, emulsion stabilizer, thickener ci.guidecir-safety.org |

| Solubility | Soluble in oils (castor, mineral) and various esters; insoluble in water, ethanol, and silicones cir-safety.org |

| Mechanism | Provides a steric barrier around dispersed particles (e.g., pigments, minerals) to prevent agglomeration ci.guide |

| Applications | Pigment dispersions in solvent-borne coatings, sunscreens (for TiO2/ZnO dispersion), and decorative cosmetics ci.guidegoogle.com |

Biodegradable Copolymer Synthesis using 12-Hydroxystearic Acid Derivatives

The bifunctional nature of 12-HSA, containing both a carboxyl and a hydroxyl group, makes it a valuable monomer for the synthesis of biodegradable polyesters. google.com These bio-based polymers are of increasing interest as sustainable alternatives to petroleum-derived plastics.

One innovative approach involves an enzyme-catalyzed synthesis to produce high molecular weight copolyesters. google.com In this process, 12-hydroxystearic acid or its methyl ester is reacted with another long-chain hydroxy acid using lipase (B570770) as a catalyst. google.com By continuously removing the condensation by-product (water or methanol), a polyester (B1180765) with a weight-average molecular weight of 20,000 g/mol or more can be achieved. google.com Polymers with such high molecular weights exhibit mechanical strength and rubber-like elasticity, making them suitable for use as thermoplastic elastomers. google.com

Another class of biodegradable polymers, poly(ester-anhydrides), has been synthesized using 12-HSA as a key component. nih.gov These polymers are created by first reacting 12-HSA with cyclic anhydrides like succinic anhydride (B1165640) or phthalic anhydride, followed by melt condensation polymerization. nih.gov The resulting poly(ester-anhydrides) are being investigated for controlled drug-delivery applications, where the presence of the long, hydrophobic stearic acid chain can modulate the polymer's stability and degradation rate. nih.gov

| Copolymer Type | Monomers | Synthesis Method | Key Feature | Potential Application |

| Copolyester | 12-HSA (or its ester), long-chain hydroxy acid | Lipase-catalyzed polycondensation | High weight-average molecular weight (>20,000 g/mol ) | Thermoplastic Elastomers google.com |

| Poly(ester-anhydride) | 12-HSA, Sebacic acid, Acetic anhydride | Melt condensation | Hydrolytically degradable anhydride bonds | Controlled Drug-Delivery Systems nih.gov |

| Poly(hydroxystearic acid succinate) | 12-HSA, Succinic anhydride, Acetic anhydride | Melt condensation | Pasty polymer with biodegradable linkages | Controlled Drug-Delivery Systems nih.gov |

Emulsification and Dispersion Science (Non-Food/Cosmetic)

The self-assembly properties of 12-HSA and its derivatives are harnessed in the field of emulsification and dispersion science to create structured fluid systems like organogels and stable emulsions for various industrial applications.

In-Situ Surfactant Generation and Emulsion Stabilization

Recent research has demonstrated that 12-HSA can function uniquely as both a gelling agent and a surfactant to create stable emulsions through a process of in-situ surfactant transfer. nih.gov In this novel approach, 12-HSA is used at a low concentration to structure both the oil and water phases of an emulsion simultaneously. nih.gov

The stability of these emulsions is not derived from traditional surfactant mechanisms alone but from the formation of self-assembled crystalline structures of 12-HSA within both liquid phases. nih.gov This network of crystalline fibers provides exceptional stability and unique rheological properties to the emulsion. nih.gov Furthermore, salts of 12-HSA, formed by neutralizing the carboxylic acid group, can function as effective oil-in-water (O/W) emulsifiers. atamanchemicals.com Similarly, more complex derivatives like polyolpoly-12-hydroxystearates have been developed specifically as high-performance O/W emulsifiers that yield emulsions with enhanced stability. google.com

Formation of Organohydrogel Emulsions

An organohydrogel emulsion is a complex system where both the continuous oil phase and the dispersed water phase are structured into gels. 12-HSA is particularly effective at creating these systems due to its ability to self-assemble into a three-dimensional network of crystalline fibers in a wide range of organic solvents, forming an organogel. doi.orguniroma1.it

When an aqueous phase is introduced, the same 12-HSA molecules can also structure the water phase, leading to the formation of a stable gelled emulsion. nih.gov The process relies on the transfer of 12-HSA to the oil-water interface, where it acts as a stabilizer, and its crystallization within both bulk phases to provide a rigid network. nih.gov These organohydrogel emulsions exhibit unique rheological properties and are being explored for applications requiring the controlled release of active compounds. nih.gov The properties of the resulting gel can be tuned by modifying the chemical structure of the gelling agent; for instance, ethoxylation of 12-HSA has been shown to optimize the rheological performance of the organogels. doi.org

The formation of the gel network is dependent on several factors, as outlined below.

| Factor | Influence on Gel Formation |

| Gelator Structure | The presence of the 12-hydroxyl group is critical. Derivatives with amide groups show increased gelling efficiency. researchgate.net |

| Chirality | The enantiopure (R)-12-hydroxystearic acid is a more effective gelator than the racemic mixture. uniroma1.it |

| Solvent Polarity | 12-HSA can gel a wide variety of oils, from non-polar alkanes to more polar esters and silicone oils. doi.org |

| Cooling Protocol | The rate of cooling from a hot solution affects the dimensions of the crystalline fibers and the mechanical properties of the gel. researchgate.net |

Environmental and Sustainability Aspects of Stearyl 12 Hydroxystearate Production and Use

Biodegradability and Environmental Fate of Hydroxystearate Derivatives

Hydroxystearate derivatives, including the parent compound 12-hydroxystearic acid (12-HSA) and its esters, are generally recognized for their biodegradability. epa.govambujasolvex.com The ester Stearyl 12-hydroxystearate is formed from stearyl alcohol and 12-hydroxystearic acid. The environmental fate of such compounds is largely influenced by the properties of their constituent parts.

Research and assessments indicate that related compounds like glyceryl tris-12-hydroxystearate are readily degraded in the environment. epa.gov Similarly, 12-hydroxystearic acid, a primary precursor, is considered biodegradable, with biodegradation being an important environmental fate process. ambujasolvex.comnih.gov Being derived from natural fats and oils, these oleochemicals are often considered pollution-free and to have very low toxicity. ambujasolvex.com

However, recent regulatory updates have brought a more nuanced understanding of the environmental impact of 12-HSA. As of 2024, the European Chemicals Agency (ECHA) has reclassified 12-Hydroxystearic acid (CAS No. 106-14-9) as environmentally hazardous, specifically noting its toxicity to aquatic life. castor-international.nl This change necessitates revised Material Safety Data Sheets (MSDS) and aligns the substance with ADR class 9, UN 3077, for transportation, reflecting a greater emphasis on environmental protection in the chemical industry. castor-international.nl This reclassification highlights the importance of considering the specific environmental compartments and potential effects, even for substances that are generally biodegradable.

Table 1: Environmental Fate Characteristics of 12-Hydroxystearic Acid (12-HSA)

| Property | Finding | Source |

|---|---|---|

| Biodegradation | Considered an important environmental fate process. | nih.gov |

| Environmental Hazard | Reclassified as environmentally hazardous (toxic to aquatic life). | castor-international.nl |

| Water Solubility | Insoluble. | epa.gov |

| Adsorption | Expected to adsorb to suspended solids and sediment if released into water. | nih.gov |

| Bioconcentration | An estimated Bioconcentration Factor (BCF) of 56 suggests a moderate potential for bioconcentration in aquatic organisms. | nih.gov |

Bio-Sourced Feedstocks and Renewable Resource Utilization (e.g., Castor Oil)

A significant aspect of the sustainability profile of Stearyl 12-hydroxystearate lies in its origin from renewable resources. The key precursor, 12-hydroxystearic acid (12-HSA), is predominantly derived from castor oil, a vegetable oil obtained from the seeds of the castor bean plant, Ricinus communis. castoroil.ingoogle.com This positions 12-HSA and its derivatives as oleochemicals, which are chemical compounds derived from natural fats and oils. ambujasolvex.com

Castor oil is a unique triglyceride, rich in ricinoleic acid, which constitutes about 85-91% of its fatty acid content. castoroil.ingoogle.com Ricinoleic acid is an unsaturated, 18-carbon fatty acid with a hydroxyl group on the 12th carbon. The production of 12-HSA involves the hydrogenation of castor oil. castoroil.ind-nb.info This process saturates the double bond in the ricinoleic acid molecule, converting it into 12-hydroxystearic acid. castoroil.in The hydrogenated castor oil (HCO) is then typically saponified (split using an alkali like sodium hydroxide) and subsequently acidified to isolate the 12-HSA. castoroil.ingoogle.com

The use of castor oil as a primary feedstock offers a distinct advantage over petrochemical-based materials, contributing to a bio-based economy and reducing reliance on fossil resources. nih.govmdpi.com The entire process leverages a renewable, plant-based starting material to create a versatile chemical intermediate used in numerous applications. ambujasolvex.comcastoroil.in

Table 2: Typical Fatty Acid Composition of Castor Oil

| Fatty Acid | Percentage | Source |

|---|---|---|

| Ricinoleic Acid | 87 - 91% | google.com |

| Oleic Acid | 4 - 5% | google.com |

| Linoleic Acid | 4 - 5% | google.com |

| Stearic Acid | ~2% | google.com |

| Palmitic Acid | ~2% | google.com |

Sustainable Synthesis and Processing Methodologies

The synthesis of Stearyl 12-hydroxystearate involves the esterification of 12-hydroxystearic acid with stearyl alcohol. Efforts to enhance the sustainability of this process align with the principles of green chemistry, focusing on energy efficiency, waste reduction, and the use of environmentally benign catalysts. rsc.orgnih.govresearchgate.net

The traditional production of 12-HSA from castor oil involves hydrogenation, often at high pressures and temperatures using a metallic catalyst like Raney nickel. d-nb.info While effective, research is exploring more sustainable alternatives. Biotechnological processes and enzymatic catalysis represent promising avenues for greener synthesis. d-nb.inforsc.org For instance, fatty acid hydratases are being investigated for the hydroxylation of fatty acids, which could offer a more energy-efficient route compared to traditional chemical synthesis. d-nb.info

In the esterification step to produce Stearyl 12-hydroxystearate, green chemistry principles can be applied by:

Using eco-friendly catalysts: Lipases, which are enzymes, can be used to catalyze the esterification reaction under milder conditions than traditional acid catalysts. researchgate.netgoogleapis.com Immobilized enzymes are particularly advantageous as they can be easily recovered and reused, reducing waste. googleapis.com The use of dried ion-exchange resins, such as Dowex H+, also presents a reusable and environmentally friendly catalytic system. nih.gov

Solvent-free reactions: Performing reactions without a solvent, where possible, reduces waste and the environmental impact associated with solvent production and disposal. researchgate.net

Improving energy efficiency: Utilizing catalysts that operate at lower temperatures and pressures can significantly reduce the energy consumption of the process. d-nb.infogoogleapis.com

These approaches aim to minimize the environmental footprint of the entire production chain, from the bio-based feedstock to the final ester product. sophim.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 12-hydroxy dodecanic acid |

| 12-hydroxystearic acid |

| Castor Oil |

| Glyceryl tris-12-hydroxystearate |

| Hydrogenated Castor Oil |

| Linoleic Acid |

| Oleic Acid |

| Palmitic Acid |

| Ricinoleic Acid |

| Sodium Hydroxide |

| Stearic Acid |

| Stearyl 12-hydroxystearate |

Q & A

Q. What strategies resolve contradictions in stability data for Stearyl 12-hydroxystearate under varying environmental conditions?

- Case Example : Discrepancies in oxidative stability under humid vs. dry conditions can be addressed by: (i) Conducting accelerated aging tests with controlled humidity chambers. (ii) Tracking peroxide value kinetics and cross-validating with FTIR to detect hydroperoxide formation .

- Statistical Approach : Apply ANOVA to identify significant variables (e.g., temperature, humidity) and use multivariate regression to model degradation pathways .

Q. How can computational modeling predict the self-assembly behavior of Stearyl 12-hydroxystearate in biocompatible materials?

- Use coarse-grained molecular dynamics (CG-MD) to simulate micelle or vesicle formation in aqueous systems. Validate predictions with small-angle X-ray scattering (SAXS) to confirm aggregate size and morphology .

- Experimental Design : Compare simulated critical micelle concentrations (CMCs) with experimental surface tension measurements to refine force-field parameters .

Q. What role does Stearyl 12-hydroxystearate play in enhancing nitrogen cycling in environmental remediation studies?

- As a hydrophobic additive, it can modulate microbial biofilm formation in wastewater systems. For example, Lu et al. (2014) demonstrated that hydroxy fatty acids enhance nitrogen removal by promoting rhizosphere microbial activity in duckweed systems .

- Methodological Note : Track nitrogen transformation using isotopic labeling (¹⁵N) and correlate with ester concentration gradients via LC-MS .

Methodological Challenges & Best Practices

Q. How to optimize experimental protocols for replicating Stearyl 12-hydroxystearate’s thermal stability in peer studies?

- Key Steps : (i) Standardize heating rates (e.g., 5°C/min) in thermogravimetric analysis (TGA). (ii) Report solvent history, as residual solvents can plasticize the ester and lower observed melting points .

- Data Reporting : Follow Beilstein Journal guidelines: Provide raw TGA/DSC curves in supplementary data and specify instrument calibration protocols .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Stearyl 12-hydroxystearate toxicity studies?

- Use probit or logit models for EC₅₀ calculations in cell viability assays. For small sample sizes, apply non-parametric tests (e.g., Mann-Whitney U) to compare treatment groups .

- Validation : Include positive controls (e.g., hydrogenated castor oil derivatives) to benchmark toxicity thresholds .

Cross-Disciplinary Applications

Q. How can Stearyl 12-hydroxystearate improve drug delivery systems?

- As a lipidic excipient, it enhances emulsion stability via hydrogen bonding with surfactants (e.g., Span 60). Design experiments using polarized light microscopy to monitor crystal formation in ointments .

- Regulatory Consideration : Characterize unsaponifiable matter content to comply with pharmacopeial limits for injectable formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.